(2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Brand Name: Vulcanchem
CAS No.: 303176-42-3
VCID: VC0135733
InChI: InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2/t9-,11+/m1/s1
SMILES: C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

(2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

CAS No.: 303176-42-3

Reference Standards

VCID: VC0135733

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

(2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - 303176-42-3

CAS No. 303176-42-3
Product Name (2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Standard InChI InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2/t9-,11+/m1/s1
Standard InChIKey XEWOKAJCYBGRTK-KOLCDFICSA-N
Isomeric SMILES C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CN)O
SMILES C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Canonical SMILES C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Synonyms (2S,αR)-α-(Aminomethyl)-6-fluoro-chroman-2-methanol;
PubChem Compound 11458498
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator